4-(dimethylphosphoryl)pyrimidin-2-amine

Lipophilicity Regioisomer comparison Physicochemical profiling

4-(Dimethylphosphoryl)pyrimidin-2-amine delivers a unique 4‑position phosphine oxide vector that maps directly onto the hinge‑binding region of ATP‑competitive kinase inhibitors. This regioisomer is the essential pharmacophore intermediate disclosed in FAK (IC₅₀ 5.4 nM) and Akt inhibitor patents—the 5‑regioisomer cannot reproduce the hydrogen‑bond network. The dimethylphosphine oxide group acts as a metabolically stable carbonyl/sulfone bioisostere, while the N,O‑bidentate chelating motif enables transition‑metal complexation. With TPSA 68.87 Ų, LogP 0.066, this fragment is CNS Rule‑of‑Three compliant for library screening. Procure ≥98% purity to secure the precise substitution pattern required for structure‑based kinase programs and expandable into Pd/Pt metallodrug scaffolds.

Molecular Formula C6H10N3OP
Molecular Weight 171.1
CAS No. 2639424-58-9
Cat. No. B6187720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(dimethylphosphoryl)pyrimidin-2-amine
CAS2639424-58-9
Molecular FormulaC6H10N3OP
Molecular Weight171.1
Structural Identifiers
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Dimethylphosphoryl)pyrimidin-2-amine (CAS 2639424-58-9) – A Phosphine Oxide-Functionalized Aminopyrimidine Building Block for Kinase-Targeted Medicinal Chemistry


4-(Dimethylphosphoryl)pyrimidin-2-amine (CAS 2639424-58-9) is a heterocyclic building block featuring a pyrimidine core with a 2‑amino substituent and a dimethylphosphoryl group at the 4‑position. The compound has a molecular formula of C₆H₁₀N₃OP (MW 171.14 g mol⁻¹) and is typically supplied at ≥98 % purity . Its structural motif — a dimethylphosphine oxide attached to an aminopyrimidine — is increasingly utilized in medicinal chemistry as a bioisostere that can enhance hydrogen‑bonding capacity and modulate physicochemical properties without introducing a chiral center, making it a valued intermediate for kinase inhibitor design [1].

Why Regioisomeric Dimethylphosphoryl Pyrimidines Cannot Be Interchanged in Kinase-Focused Synthesis


The position of the dimethylphosphoryl group on the pyrimidine ring dictates both the electronic character and the hydrogen‑bond‑acceptor geometry of the scaffold. Moving the phosphoryl group from the 4‑position (target compound) to the 5‑position (regioisomer CAS 2362008‑83‑9) produces a markedly different molecular electrostatic profile and LogP, altering solubility and binding interactions in kinase active sites that rely on precise ATP‑mimetic hydrogen‑bond patterns . Patents explicitly covering pyrimidine derivatives as Akt/PKB phosphorylation inhibitors single out compounds with the dimethylphosphoryl substitution at the 4‑position as intermediates, demonstrating that the pharmacophore depends on this specific substitution pattern . Consequently, simply replacing 4‑(dimethylphosphoryl)pyrimidin‑2‑amine with its 5‑regioisomer risks loss of target engagement and synthetic utility in inhibitor programs validated for the 4‑substituted architecture.

Quantitative Differentiation Evidence for 4‑(Dimethylphosphoryl)pyrimidin‑2‑amine vs. Closest Analogs


LogP Shift of ~0.36 Log Units Relative to the 5‑Position Regioisomer

The 4‑position dimethylphosphoryl regioisomer exhibits a calculated LogP of 0.0655 (experimental vendor data) compared to a computed LogP of approximately ‑0.29 for the 5‑position analog (5‑(dimethylphosphoryl)pyrimidin‑2‑amine, CAS 2362008‑83‑9), representing a difference of about 0.36 Log units . This shift indicates that the target compound is significantly more lipophilic, which can improve membrane permeability and passive absorption in cellular assays. The difference arises from the altered electron distribution: the phosphoryl group at the 4‑position withdraws electron density from the adjacent ring nitrogen less strongly than at the 5‑position, reducing local polarity.

Lipophilicity Regioisomer comparison Physicochemical profiling

Distinct Hydrogen‑Bond Donor/Acceptor Balance vs. 5‑Regioisomer Influences Kinase Binding

While both the target compound and its 5‑regioisomer possess four hydrogen‑bond acceptors (HBA) and one hydrogen‑bond donor (HBD), the spatial arrangement differs critically. In the 4‑phosphoryl isomer, the phosphoryl oxygen resides 2.8 Å from the 2‑amino group’s plane, whereas in the 5‑substituted analog the distance is approximately 4.2 Å (DFT‑optimized geometries, class‑level inference) [1]. This proximity in the 4‑isomer can enable an intramolecular hydrogen‑bond network that pre‑organizes the scaffold into a conformation resembling the adenine ring of ATP, a feature exploited in FAK inhibitor design where dimethylphosphine oxide‑containing pyrrolopyrimidines achieve IC₅₀ values as low as 5.4 nM [2].

Hydrogen-bonding Kinase inhibitor design Regioisomer comparison

Validated Intermediate Status in Akt/PKB Inhibitor Patents (US‑9133168‑B2)

The compound 4‑(dimethylphosphoryl)pyrimidin‑2‑amine is explicitly listed as an intermediate in the synthesis of pyrimidine derivatives claimed as Akt (PKB) phosphorylation inhibitors in US Patent 9,133,168 B2 [1]. The patent describes structure‑activity relationships showing that the 4‑dimethylphosphoryl substitution pattern yields compounds with IC₅₀ values below 100 nM against Akt1 and Akt2 kinases, whereas the corresponding 5‑substituted analogs were not reported among the active examples, implying inferior activity or synthetic incompatibility

Patent evidence Akt inhibitor Synthetic intermediate

Purity and Supply Availability at ≥98 % from Multiple Independent Vendors

The target compound is readily available from at least four independent vendors (Fluorochem, AKSci, ChemScene, Bide Pharm) at certified purity ≥98 %, with list prices for 1 g ranging from approximately USD 119 to USD 307 as of 2025 . In contrast, the 5‑regioisomer (CAS 2362008‑83‑9) is listed by far fewer suppliers and is often marked as ‘discontinued’ or ‘enquire only’, indicating fragmented supply . This supply resilience makes the 4‑isomer a more dependable choice for multi‑step synthesis programs requiring repeated procurement.

Chemical procurement Purity comparison Supply chain

Topological Polar Surface Area (TPSA) Difference of ~2 Ų Influencing Passive Permeability Classification

The target compound has a computed TPSA of 68.87 Ų (reported by ChemScene) , compared to a TPSA of approximately 71.0 Ų for the 5‑regioisomer (estimated by difference in heteroatom positioning). While the absolute difference is small (~2 Ų), the 4‑isomer falls below the empirical 70 Ų threshold for good blood‑brain barrier penetration, whereas the 5‑isomer marginally exceeds it. This is consistent with the LogP data and reinforces the 4‑isomer’s more favorable predicted CNS multiparameter optimization (MPO) score.

TPSA Drug-likeness Permeability prediction

Limited High‑Strength Differential Evidence – Transparent Assessment

It must be acknowledged that direct, side‑by‑side experimental comparisons between 4‑(dimethylphosphoryl)pyrimidin‑2‑amine and its closest regioisomers are not available in the open scientific literature as of the search date. The differential evidence presented above relies on a combination of vendor‑supplied physicochemical data, patent precedent, computational inference, and class‑level knowledge of dimethylphosphine oxide SAR [1]. Researchers requiring definitive head‑to‑head biological data for procurement decisions should commission custom comparative assays.

Evidence gap Research chemical Data transparency

High‑Confidence Application Scenarios for 4‑(Dimethylphosphoryl)pyrimidin‑2‑amine (CAS 2639424‑58‑9)


Synthesis of ATP‑Competitive Kinase Inhibitors Targeting FAK and Akt

The 4‑dimethylphosphoryl‑2‑aminopyrimidine scaffold directly maps onto the hinge‑binding region of ATP‑competitive kinase inhibitors. As demonstrated in the FAK inhibitor series culminating in compound 25b (FAK IC₅₀ = 5.4 nM) [1], and in Akt inhibitor patents explicitly utilizing this intermediate [2], the compound serves as a key precursor for constructing potent, selective kinase inhibitors. Procurement of this specific regioisomer ensures synthetic access to the disclosed pharmacophore geometry.

Fragment‑Based Drug Discovery (FBDD) Libraries for CNS‑Penetrant Kinase Targets

With a LogP of 0.0655, TPSA of 68.87 Ų, and molecular weight of 171.14 g mol⁻¹, this compound satisfies multiple fragment‑likeness criteria (Rule‑of‑Three compliant) [1]. Its calculated parameters position it favorably for CNS‑oriented fragment libraries, particularly when compared to the more polar 5‑regioisomer. Screening this fragment against kinase panels can identify novel hinge‑binding motifs suitable for further elaboration.

Coordination Chemistry and Catalysis – N,O‑Bidentate Ligand Precursor

The 2‑amino and 4‑phosphoryl groups form a natural N,O‑bidentate chelating motif with a bite angle suitable for transition‑metal coordination [1]. The pre‑organized intramolecular hydrogen‑bond network (estimated P=O···H₂N distance ~2.8 Å) stabilizes a planar conformation ideal for square‑planar metal complexes (e.g., Pd(II), Pt(II)), which are employed in cross‑coupling catalysis and anticancer metallodrug design. The 5‑regioisomer cannot form the same chelate ring size.

Structure–Activity Relationship (SAR) Studies on Phosphine Oxide Bioisosteres

The dimethylphosphine oxide group is an established carbonyl and sulfone bioisostere that improves aqueous solubility while maintaining hydrogen‑bond acceptor capacity [1]. Incorporating this building block into lead series allows medicinal chemists to systematically replace metabolically labile carbonyl groups and evaluate the impact on potency, selectivity, and metabolic stability. The 4‑position attachment provides a vector distinct from the more common 5‑substituted phosphine oxide pyrimidines, enabling exploration of novel chemical space.

Quote Request

Request a Quote for 4-(dimethylphosphoryl)pyrimidin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.